

Spectroscopic Profile of 1,5-Diiodopentane: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Diiodopentane

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,5-diiodopentane**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1,5-diiodopentane** is $C_5H_{10}I_2$, with a molecular weight of 323.94 g/mol. [1][2] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectrum: The proton NMR spectrum of **1,5-diiodopentane** is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.19	Triplet	4H	I-CH ₂ -CH ₂ -
1.88	Quintet	4H	-CH ₂ -CH ₂ -CH ₂ -
1.51	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectrum: The carbon-13 NMR spectrum displays three signals, consistent with the three chemically non-equivalent carbon atoms in the structure.

Chemical Shift (δ) ppm	Assignment
33.5	-CH ₂ -CH ₂ -CH ₂ -
30.2	-CH ₂ -CH ₂ -CH ₂ -
7.1	CH ₂ -I

Infrared (IR) Spectroscopy

The IR spectrum of **1,5-diiodopentane** reveals characteristic vibrational frequencies associated with its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Assignment
2935	C-H stretch (asymmetric)
2855	C-H stretch (symmetric)
1455	-CH ₂ - scissor
1240	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1,5-diiodopentane**.

m/z	Relative Intensity (%)	Proposed Fragment
324	8.8	[M] ⁺ (Molecular Ion)
197	100.0	[M-I] ⁺
69	86.4	[C ₅ H ₉] ⁺
41	74.8	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A solution of **1,5-diiodopentane** is prepared by dissolving approximately 20-30 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.

- Number of Scans: 512-2048 scans may be necessary due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Reference: CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **1,5-diiodopentane**, the spectrum is typically recorded "neat" (without a solvent). A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters:

- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

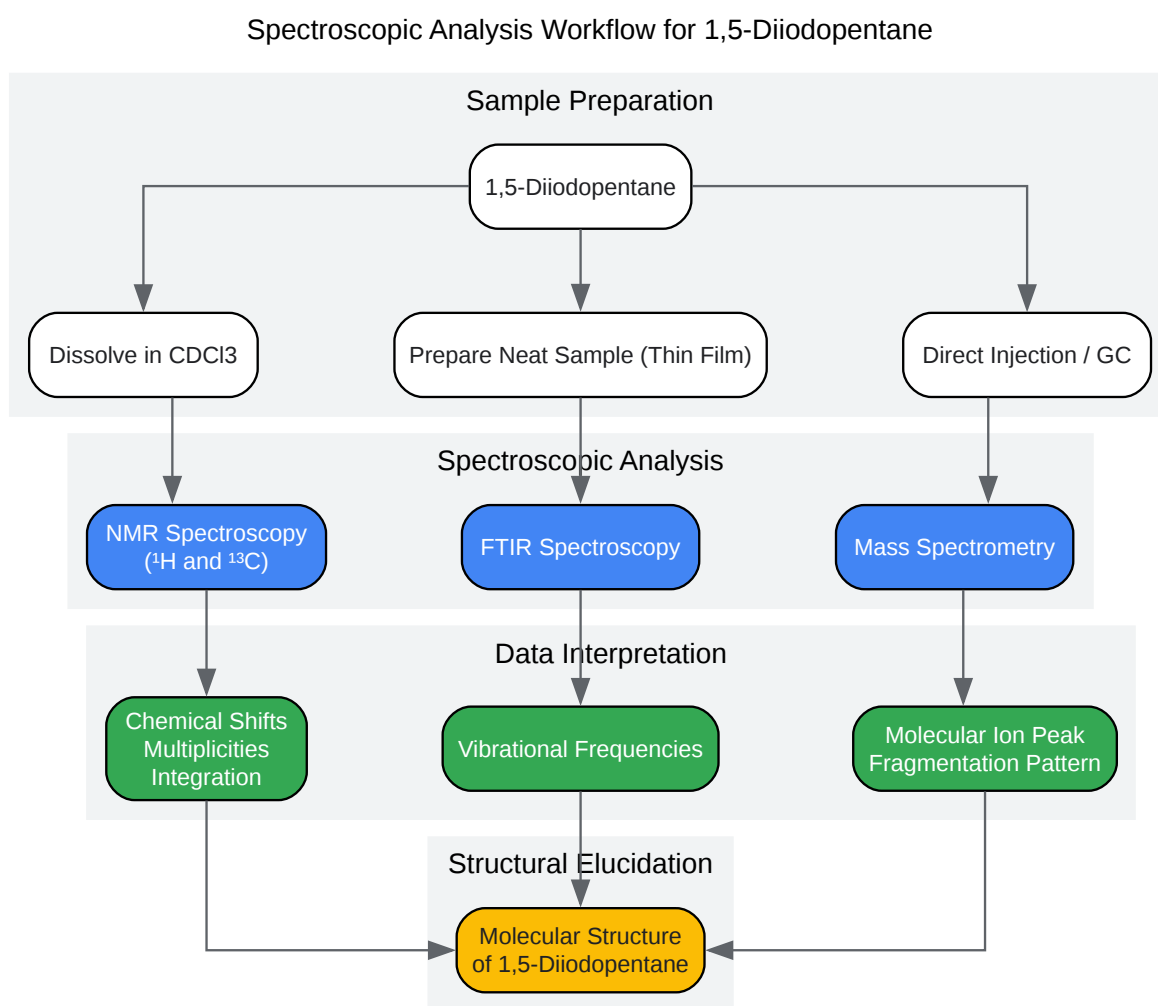
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector is used to detect the ions. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualizations



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Caption: Workflow for the spectroscopic analysis of **1,5-diiodopentane**.

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References

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- 2. far-chemical.com [far-chemical.com]
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